molecular formula C16H18ClN5O2 B4656337 {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride

{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride

Cat. No. B4656337
M. Wt: 347.80 g/mol
InChI Key: TZGWZCPOOHTGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent activity at the CB1 receptor. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA, but has a unique tetrazole ring in its structure that gives it a high affinity for the CB1 receptor.

Mechanism of Action

{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride acts as a potent agonist at the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This results in a decrease in intracellular calcium levels and the activation of various downstream signaling pathways.
Biochemical and Physiological Effects:
Activation of the CB1 receptor by {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride has been shown to produce a wide range of biochemical and physiological effects. These include the modulation of pain perception, appetite regulation, memory formation, and immune function. Additionally, {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation with greater precision and accuracy. However, one of the limitations of using {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride is its potential for off-target effects, which could confound experimental results.

Future Directions

There are several future directions for research involving {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride. One area of interest is the development of more selective CB1 receptor agonists that do not produce off-target effects. Additionally, research is needed to better understand the role of the endocannabinoid system in various physiological and pathological processes. Finally, the potential therapeutic applications of {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride in the treatment of various diseases should be further explored.

Scientific Research Applications

{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride has been extensively studied in the research community as a potent CB1 receptor agonist. This compound has been used to study the effects of CB1 receptor activation on various physiological processes, such as pain perception, appetite regulation, and memory formation. Additionally, {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride has been used to investigate the role of the endocannabinoid system in the development and progression of various diseases, such as cancer and neurodegenerative disorders.

properties

IUPAC Name

1-[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2.ClH/c1-17-11-12-8-9-14(15(10-12)22-2)23-16-18-19-20-21(16)13-6-4-3-5-7-13;/h3-10,17H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGWZCPOOHTGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.